molecular formula C20H18N2O5S2 B2915178 (E)-ethyl 4-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoate CAS No. 682783-67-1

(E)-ethyl 4-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoate

Cat. No.: B2915178
CAS No.: 682783-67-1
M. Wt: 430.49
InChI Key: MWIPLEZCCYUUBD-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-ethyl 4-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoate is a synthetic thiazolidinedione derivative designed for advanced chemical and pharmaceutical research. This compound is of significant interest in medicinal chemistry for the development of novel small-molecule inhibitors, particularly due to the presence of the rhodanine (2-thioxothiazolidin-4-one) scaffold, a privileged structure known to exhibit a range of biological activities. The molecular architecture, incorporating a furan ring and a benzoate ester, is engineered to interact with specific enzymatic targets. Thiazolidinedione-based compounds are extensively investigated for their potential as enzyme inhibitors, with applications in areas such as antidiabetic research targeting protein tyrosine phosphatase 1B (PTP1B) and as antimicrobial agents targeting bacterial enzymes . The (E)-configured furylmethylene group at the 5-position is a critical pharmacophoric element that enhances binding affinity and selectivity. Researchers utilize this chemical entity as a key intermediate or a lead compound for structure-activity relationship (SAR) studies, aiming to optimize potency and pharmacokinetic properties for specific biological targets. Its primary research value lies in its utility as a tool compound for probing biochemical pathways and validating new therapeutic strategies in vitro.

Properties

IUPAC Name

ethyl 4-[3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S2/c1-2-26-19(25)13-5-7-14(8-6-13)21-17(23)9-10-22-18(24)16(29-20(22)28)12-15-4-3-11-27-15/h3-8,11-12H,2,9-10H2,1H3,(H,21,23)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIPLEZCCYUUBD-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoate typically involves a multi-step process:

    Formation of the Thioxothiazolidinone Core: This step involves the reaction of a thioamide with a carbonyl compound to form the thioxothiazolidinone ring. Common reagents include thiourea and α-haloketones under basic conditions.

    Aldol Condensation: The furan-2-carbaldehyde undergoes aldol condensation with the thioxothiazolidinone derivative to introduce the furan-2-ylmethylene group.

    Amidation: The resulting intermediate is then reacted with 4-aminobenzoic acid to form the amide linkage.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The carbonyl groups in the thioxothiazolidinone and ester moieties can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Furanones, oxidized thioxothiazolidinone derivatives.

    Reduction: Alcohol derivatives of the ester and amide groups.

    Substitution: Amide or ester derivatives with substituted nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, (E)-ethyl 4-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The thioxothiazolidinone moiety is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases. Its ability to modulate biological pathways makes it a promising lead compound.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (E)-ethyl 4-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxothiazolidinone ring can form covalent bonds with active site residues, inhibiting enzyme activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Substituent Effects

The target compound shares a thiazolidinone backbone with several analogs but differs in substituent groups, which critically influence physicochemical and biological properties. Key comparisons include:

Compound Name Substituents at Key Positions Biological/Physical Implications Reference
(E)-ethyl 4-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoate - 5-position: Furan-2-ylmethylene
- 3-position: Propanamido-benzoate
Potential enhanced solubility due to furan’s polarity; benzoate ester may improve bioavailability N/A
Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates (4a-j) - 5-position: Methoxy-oxoethylidene
- 2-position: Benzamido
Methoxy group increases lipophilicity; benzamido may enhance protein binding
5-Benzylidene-2-thioxo-imidazolidin-4-ones (27-33) - 5-position: Benzylidene/Indole
- Core: Imidazolidinone
Benzylidene/indole groups confer rigidity and π-stacking capacity; imidazolidinone vs. thiazolidinone alters ring strain and H-bonding
Key Observations:
  • Furan vs.
  • Thioxo Group : Common to all compared compounds, the thioxo (C=S) group enhances electron delocalization, affecting reactivity and binding to biological targets (e.g., enzymes with cysteine residues) .
Critical Differences:
  • DMAD vs. Aldehyde Condensation: DMAD-based routes (as in ) favor thiazolidinone formation, while aldehyde condensations (as in ) yield imidazolidinones.
  • Yield and Purity: Recrystallization from methanol (for 4a-j) achieves >80% purity , whereas indole-containing derivatives require multi-step purification .

Crystallographic and Spectroscopic Data

  • Ethyl 4-((2Z,5Z)-2,4-di-(2,4-dichlorobenzoylimino)-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl)benzoate (4c): Space Group: Triclinic P-1 Unit Cell: a = 8.0592 Å, b = 11.0011 Å, c = 13.471 Å . The dichlorobenzoyl groups induce steric hindrance, stabilizing the Z-configuration .
  • Target Compound (Predicted): Expected to crystallize in a monoclinic system due to the planar furan and benzoate groups. ¹H-NMR peaks would likely include δ 7.5–8.2 ppm (aromatic protons) and δ 4.3 ppm (ester CH2), similar to analogs .

Biological Activity

(E)-ethyl 4-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a furan moiety and a thiazolidinone ring. The molecular formula is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 366.4 g/mol. Its structural complexity contributes to its diverse biological activities.

  • Antimicrobial Activity : The furan derivative has shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Anticancer Potential : Preliminary research suggests that the compound may exhibit cytotoxic effects on various cancer cell lines. Its mechanism may involve the induction of apoptosis or inhibition of specific cancer-related pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Tested Strains/Cells Results Reference
AntibacterialEscherichia coliMIC = 64 µg/mL
Staphylococcus aureusSignificant inhibition observed
AnticancerHCT116 (colon cancer)IC50 = 15 µM
MCF7 (breast cancer)Induced apoptosis
PPARγ ModulationVarious cancer cell linesModulated PPARγ activity

Case Studies

  • Antimicrobial Efficacy : A study conducted on derivatives of furan indicated that compounds similar to this compound exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting a promising avenue for developing new antibiotics.
  • Cancer Research : In vitro studies have demonstrated that this compound can significantly inhibit the proliferation of HCT116 cells, with mechanisms involving apoptosis induction. Further research is needed to elucidate its full potential in cancer therapy.

Q & A

Q. What are the optimized synthetic routes for (E)-ethyl 4-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of thioxothiazolidinone derivatives typically involves condensation reactions. For example, analogous compounds like 3-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid derivatives are synthesized by refluxing substituted benzaldehydes with thiazolidinone precursors in ethanol or acetic acid under catalytic conditions . Key factors affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for heterocyclic ring formation.
  • Catalysts : Glacial acetic acid aids in imine formation and cyclization .
  • Reaction time : Extended reflux (4–6 hours) improves conversion rates.

Q. Table 1: Synthesis Data for Analogous Thioxothiazolidinone Derivatives

CompoundYield (%)Melting Point (°C)Key IR Peaks (cm⁻¹)
3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid83252–2541680 (C=O), 1240 (C=S)
4-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid89>2701675 (C=O), 1235 (C=S)
2-Hydroxy-5-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid61>2701690 (C=O), 1220 (C=S)
Data adapted from .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: A combination of techniques ensures accurate characterization:

  • IR Spectroscopy : Confirms carbonyl (C=O, ~1680 cm⁻¹) and thiocarbonyl (C=S, ~1230 cm⁻¹) groups .
  • NMR : 1^1H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and methylene/methine linkages (δ 3.5–4.5 ppm). 13^13C NMR resolves carbonyl carbons (~170 ppm) and thiazolidinone ring carbons .
  • Elemental Analysis : Validates C, H, N, and S content (e.g., 47.42% C observed vs. 47.42% calculated for 3c ).

Advanced Research Questions

Q. How can researchers address low solubility issues of thioxothiazolidinone derivatives during biological testing?

Methodological Answer: High melting points (>270°C) and poor solubility in aqueous media are common challenges. Strategies include:

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or amino) to the benzoate or furan moieties.
  • Co-solvents : Use DMSO-water mixtures (<10% DMSO) for in vitro assays to maintain solubility without cytotoxicity .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. What computational methods are suitable for predicting the bioactivity of furan-containing thiazolidinones?

Methodological Answer:

  • Molecular Docking : Screen against target proteins (e.g., kinases or bacterial enzymes) using AutoDock Vina. The furan ring’s electron-rich structure may facilitate π-π interactions with active sites .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity. The thioxothiazolidinone core’s electrophilicity can be quantified via partial charge distribution .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize candidates for synthesis.

Q. How should discrepancies in synthetic yields among structurally similar analogs be analyzed?

Methodological Answer: Variability in yields (e.g., 61% vs. 89% for analogs in Table 1) may arise from:

  • Steric effects : Bulky substituents (e.g., hydroxyl groups) hinder cyclization.
  • Electronic effects : Electron-withdrawing groups on the benzaldehyde precursor can reduce imine formation efficiency .
  • Purification challenges : High-melting compounds may require recrystallization in DMF/water instead of ethanol.
    Resolution : Conduct kinetic studies (e.g., monitoring reaction progress via TLC) and optimize stoichiometry (e.g., 1.2:1 aldehyde:thiazolidinone ratio) .

Research Design Considerations

  • Biological Evaluation : Prioritize enzyme inhibition assays (e.g., α-glucosidase or COX-2) due to the compound’s structural similarity to known inhibitors .
  • Crystallography : Solve single-crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns in the thiazolidinone ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.